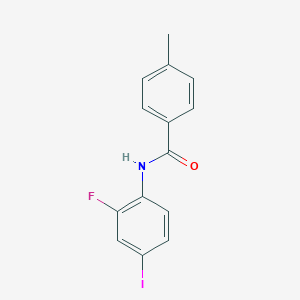![molecular formula C22H20ClN3O3 B244063 N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244063.png)
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, commonly known as FCPR03, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. FCPR03 is a benzamide derivative that belongs to the class of piperazine compounds. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of FCPR03 is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. FCPR03 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in tumor invasion and metastasis. FCPR03 has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FCPR03 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the treatment of cancer. FCPR03 has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing tumor metastasis. Additionally, FCPR03 has been shown to reduce the production of pro-inflammatory cytokines, which is important for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FCPR03 is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and with high purity. This makes it a useful tool for laboratory experiments. However, one limitation of FCPR03 is that its mechanism of action is not fully understood, which makes it difficult to optimize its use for therapeutic applications.
Direcciones Futuras
There are several future directions for the study of FCPR03. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs that target the same pathways. Another direction is to test the efficacy of FCPR03 in animal models and clinical trials, which could lead to its approval for therapeutic use. Additionally, FCPR03 could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could make it a more effective drug.
Métodos De Síntesis
The synthesis of FCPR03 involves the reaction of 3-chloro-4-nitroaniline with 2-furoylpiperazine in the presence of a reducing agent such as tin (II) chloride. The resulting product is then treated with benzoyl chloride to yield FCPR03. The synthesis method has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
FCPR03 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. FCPR03 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, FCPR03 has been shown to have anti-angiogenic properties, which makes it a potential candidate for the treatment of diseases such as diabetic retinopathy and age-related macular degeneration.
Propiedades
Fórmula molecular |
C22H20ClN3O3 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-18-15-17(24-21(27)16-5-2-1-3-6-16)8-9-19(18)25-10-12-26(13-11-25)22(28)20-7-4-14-29-20/h1-9,14-15H,10-13H2,(H,24,27) |
Clave InChI |
VEBFMOYLQAIVFW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)Cl)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethyl-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243981.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)

![N-{3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243988.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B243989.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B243992.png)
![N-[2-methoxy-4-(propanoylamino)phenyl]-2-methylpropanamide](/img/structure/B243993.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3-methoxy-2-naphthamide](/img/structure/B243995.png)
![N-[4-(isobutyrylamino)-2-methylphenyl]benzamide](/img/structure/B243996.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B243997.png)
![N-{4-[(3-isopropoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B243998.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B243999.png)
![N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B244000.png)
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B244001.png)